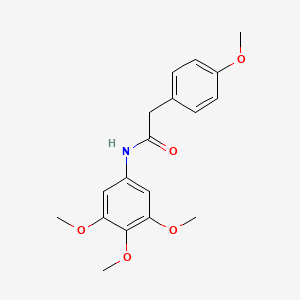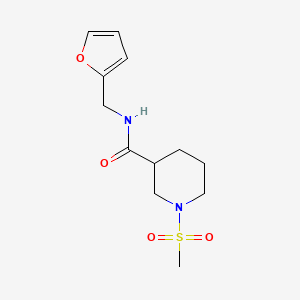
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in the 1970s and is known for its potent hallucinogenic effects. TMA-2 is structurally similar to other psychedelic drugs such as mescaline and 2C-B, but it has unique properties that make it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Green Synthesis
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide plays a role in green chemistry, particularly in the synthesis of other compounds. Zhang Qun-feng (2008) demonstrated its use in the production of azo disperse dyes via catalytic hydrogenation, highlighting its role in environmentally friendly chemical processes (Zhang Qun-feng, 2008).
Antitumor Activity
A significant application of this compound is in the field of cancer research. Wu et al. (2009) found that a derivative of this compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), showed potent antitumor activity against various cancer cells in vitro. It worked by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells (Wu et al., 2009).
Synthesis of Bioactive Heterocycles
Fu et al. (2018) explored the synthesis of novel bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment, demonstrating potent antiproliferative activity. These compounds, including derivatives of 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide, targeted tubulin and showed potential as antiproliferative agents in cancer treatment (Fu et al., 2018).
Protein Tyrosine Phosphatase 1B Inhibition
Saxena et al. (2009) highlighted the role of 2-(4-methoxyphenyl) ethyl] acetamide derivatives in inhibiting protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic therapy. This research adds to the understanding of the compound's potential in treating diabetes (Saxena et al., 2009).
Crystal Structure Studies
The compound has been used in crystallography to understand the structure of related compounds. Park et al. (1995) determined the crystal structure of a related capsaicinoid, offering insights into the compound's conformation and stability (Park et al., 1995).
Synthesis Processes
Qi Yuejin (2010) focused on improving the synthesis process of related compounds, specifically 3,4,5-trimethoxyphenyl acetic acid. This research contributes to the efficient production of related chemical structures, demonstrating the compound's importance in synthetic chemistry (Qi Yuejin, 2010).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-14-7-5-12(6-8-14)9-17(20)19-13-10-15(22-2)18(24-4)16(11-13)23-3/h5-8,10-11H,9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCZJMAHDRRTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B4390275.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4390277.png)
![naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4390282.png)
![N-{3-chloro-4-[(cyclohexylcarbonyl)amino]phenyl}benzamide](/img/structure/B4390286.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4390293.png)
![4-methoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B4390299.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B4390300.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4390318.png)

![1-(3-fluorophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4390325.png)
![2-{4-[(benzylamino)methyl]-5-chloro-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4390327.png)

![N-{3-[(2,5-dichlorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4390349.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4390361.png)